molecular formula C24H22O4 B288658 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-(4-methoxyphenyl)propanoate

2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-(4-methoxyphenyl)propanoate

Cat. No. B288658
M. Wt: 374.4 g/mol
InChI Key: HKSAZYGFTRTQTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-(4-methoxyphenyl)propanoate is a chemical compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-(4-methoxyphenyl)propanoate is not well understood. However, it has been suggested that its anti-inflammatory and antioxidant properties may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-(4-methoxyphenyl)propanoate can reduce inflammation and oxidative stress in various animal models. It has also been reported to have neuroprotective effects and to improve cognitive function in mice.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-(4-methoxyphenyl)propanoate in lab experiments is its potential as a therapeutic agent. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for research on 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-(4-methoxyphenyl)propanoate. These include:
1. Further investigation into its mechanism of action and potential therapeutic uses.
2. Studies on its pharmacokinetics and toxicity in animal models.
3. Development of more efficient synthesis methods.
4. Exploration of its potential as a drug delivery system.
5. Investigation of its potential as a therapeutic agent for neurological disorders.
6. Studies on its potential as an anti-cancer agent.
In conclusion, 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-(4-methoxyphenyl)propanoate is a chemical compound with potential applications in scientific research. Its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and optimize its use in experiments.

Synthesis Methods

The synthesis of 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-(4-methoxyphenyl)propanoate involves the reaction of 3-(4-methoxyphenyl)propanoic acid with 2-[1,1'-Biphenyl]-4-carboxaldehyde in the presence of a base and a condensing agent. The resulting product is then purified by column chromatography.

Scientific Research Applications

2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-(4-methoxyphenyl)propanoate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases.

properties

Product Name

2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-(4-methoxyphenyl)propanoate

Molecular Formula

C24H22O4

Molecular Weight

374.4 g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 3-(4-methoxyphenyl)propanoate

InChI

InChI=1S/C24H22O4/c1-27-22-14-7-18(8-15-22)9-16-24(26)28-17-23(25)21-12-10-20(11-13-21)19-5-3-2-4-6-19/h2-8,10-15H,9,16-17H2,1H3

InChI Key

HKSAZYGFTRTQTG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCC(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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